1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone
Description
Properties
IUPAC Name |
1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-(4-methoxyphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-4-6-16(7-5-15)25-12-17(23)22-10-8-14(9-11-22)19-21-20-18(26-19)13-2-3-13/h4-7,13-14H,2-3,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKOVWMVXKHSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone is a novel synthetic molecule that incorporates a piperidine ring and an oxadiazole moiety. Its unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 324.4 g/mol. The structural features include:
- Oxadiazole Ring : Known for its role in various biological activities.
- Piperidine Ring : Often associated with psychoactive properties.
- Methoxyphenoxy Group : Enhances solubility and bioavailability.
Biological Activity Overview
Recent studies have highlighted several biological activities attributed to compounds containing oxadiazole and piperidine structures. These include:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Oxadiazole derivatives have been investigated for their anticancer properties. A study demonstrated that compounds with similar structural motifs inhibited cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231) . The mechanism involves the induction of apoptosis and disruption of cell cycle progression.
Neuropharmacological Effects
Piperidine derivatives are known for their neuropharmacological effects. Some studies suggest that they may modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders .
The biological activity of this compound is likely mediated through several pathways:
- Enzyme Inhibition : The oxadiazole moiety may inhibit enzymes involved in cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential neuroactive properties.
- Antioxidant Activity : Preliminary studies suggest that similar compounds may exhibit antioxidant effects, contributing to their overall bioactivity.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Antimicrobial Activity
Compounds containing the oxadiazole moiety have been shown to exhibit significant antimicrobial activity. Studies indicate that derivatives of oxadiazole can inhibit bacterial growth and possess antifungal properties. Specifically, the incorporation of piperidine in the structure enhances this activity, making it a candidate for developing new antibiotics .
Anticancer Properties
Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. The compound has been investigated for its ability to inhibit tumor growth and promote cell death in various cancer cell lines. For instance, studies have shown that similar compounds can disrupt cellular mechanisms essential for cancer cell survival .
Neuroprotective Effects
The piperidine component of the compound may contribute to neuroprotective effects. Some derivatives have been studied for their potential in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(4-methoxyphenoxy)ethanone. Variations in substituents on the piperidine or oxadiazole ring can significantly affect biological activity. For example:
| Substituent | Effect on Activity |
|---|---|
| Cyclopropyl | Enhances antimicrobial potency |
| Methoxyphenoxy | Improves solubility and bioavailability |
| Oxadiazole | Increases anticancer efficacy |
Study 1: Antimicrobial Efficacy
A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated various oxadiazole derivatives against bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In a recent investigation into the anticancer properties of oxadiazole derivatives, researchers found that compounds with a piperidine ring demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The study highlighted that modifications to the oxadiazole ring could enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The following table compares the target compound with two analogs from the evidence, highlighting substituent variations and predicted properties:
Substituent Effects on Physicochemical and Functional Properties
Oxadiazole Modifications
- Cyclopropyl vs. Fluorophenyl: The target compound’s cyclopropyl group (small, non-polar) contrasts with the fluorophenyl substituent in the analog (bulky, electronegative). Fluorine introduction typically enhances membrane permeability and metabolic resistance but may reduce solubility . Cyclopropyl’s steric profile may favor binding in constrained active sites compared to planar aromatic substituents.
Aromatic Group Variations
- 4-Methoxyphenoxy vs. Ether linkages (as in 4-methoxyphenoxy) can enhance hydrolytic stability compared to ester or amide-based linkers.
- Indole Substitution (): Replacement of 4-methoxyphenoxy with indole introduces a heteroaromatic system capable of π-π stacking and hydrogen bonding, which may influence target affinity in biological systems .
Pharmacological Implications (Inferred)
- Oxadiazole Role : 1,3,4-Oxadiazoles are associated with antimicrobial, anticancer, and anti-inflammatory activities. The cyclopropyl group may reduce steric hindrance compared to bulkier substituents.
- 4-Methoxyphenoxy Contribution: The electron-rich aromatic system could modulate interactions with enzymes or receptors, while the ether linkage improves stability.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for preparing this compound?
Answer: Synthesis typically involves multi-step reactions, starting with alkylation of a piperidine precursor with brominated intermediates. For example, 2-bromo-1-(4-methoxyphenyl)ethanone (used in analogous compounds) can act as an alkylating agent under reflux conditions in ethanol or DMF, with yields exceeding 90% when optimized . Thin-layer chromatography (TLC) is critical for monitoring reaction progress, and ice-cold water with NaOH is used to precipitate the product . Key parameters to optimize include reaction time (4–6 hours), solvent polarity, and stoichiometric ratios of the oxadiazole precursor.
Q. How can the structural integrity of this compound be validated post-synthesis?
Answer: A combination of spectroscopic and analytical methods is essential:
- ¹H NMR (500 MHz, DMSO-d₆) to confirm proton environments (e.g., aromatic protons at δ 7.99–8.01 ppm, methoxy groups at δ 3.86 ppm) .
- Mass spectrometry (EI-MS) to verify molecular ion peaks (e.g., m/z 282 [M+1] for similar oxadiazole derivatives) .
- X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related ethanone derivatives .
Q. What methods are suitable for assessing the solubility and stability of this compound under physiological conditions?
Answer: Solubility can be tested in a pH gradient (1–14) using UV-Vis spectroscopy or HPLC. For stability, accelerated degradation studies (40°C/75% RH for 6 months) are recommended. Polar solvents like methanol or DMSO are preferred for initial stock solutions, while aqueous stability is assessed via HPLC under simulated gastric/intestinal pH (e.g., pH 2 and 7.4 buffers) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the oxadiazole and methoxyphenoxy moieties?
Answer:
- Variation of substituents: Synthesize analogs with substitutions on the cyclopropyl (e.g., methyl, fluoro) or methoxyphenoxy (e.g., ethoxy, nitro) groups.
- Biological assays: Test analogs in enzyme inhibition (e.g., cyclooxygenase) or antimicrobial assays (MIC values against S. aureus or E. coli), comparing activity trends to the parent compound .
- Computational modeling: Use DFT calculations (e.g., Gaussian 09) to correlate electronic properties (HOMO-LUMO gaps) with experimental bioactivity .
Q. What experimental frameworks are appropriate for studying the environmental fate of this compound?
Answer: Follow the INCHEMBIOL project framework :
- Abiotic studies: Measure hydrolysis rates (pH 7–9, 25–50°C) and photodegradation under UV light.
- Biotic studies: Use soil microcosms to assess microbial degradation (GC-MS for metabolite identification).
- Ecotoxicology: Test acute toxicity in Daphnia magna (LC₅₀) and chronic effects on algae growth (OECD 201/202 guidelines).
Q. How can reaction mechanisms for key transformations (e.g., oxadiazole ring formation) be elucidated?
Answer:
- Kinetic studies: Track intermediates via in-situ FTIR or NMR to identify rate-determining steps.
- Isotopic labeling: Use ¹⁵N-labeled hydrazine precursors to confirm cyclocondensation pathways .
- Theoretical studies: Perform transition-state optimization using M06-2X/6-31G(d) to map energy profiles for oxadiazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
